2-Pyridyl Cyclohexanone Exhibits Sub-Micromolar Antiproliferative Activity Against Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines, Surpassing Curcumin's Potency
In a 48-hour MTT assay, 2-pyridyl cyclohexanone demonstrated IC50 values of 1.40 and 0.77 μM against Eca109 cells, and 2.10 and 0.65 μM against EC9706 cells [1]. By comparison, curcumin—the parent natural product—exhibits IC50 values of approximately 48.8 μM against various cancer cell lines under similar assay conditions [2]. This represents a >10-fold improvement in antiproliferative potency for the 2-pyridyl analog.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Eca109: 1.40, 0.77 μM; EC9706: 2.10, 0.65 μM |
| Comparator Or Baseline | Curcumin: ~48.8 μM (mean across multiple cancer cell lines) |
| Quantified Difference | >10-fold lower IC50 (higher potency) |
| Conditions | MTT assay, 48 h exposure |
Why This Matters
The enhanced potency validates 4-(2-pyridinyl)cyclohexanone as a superior starting point for developing JAK2/STAT3 pathway inhibitors in ESCC research compared to the native curcumin scaffold.
- [1] Wang, Y.; Zhou, P.; Qin, S.; et al. The Curcumin Analogs 2-Pyridyl Cyclohexanone Induce Apoptosis via Inhibition of the JAK2–STAT3 Pathway in Human Esophageal Squamous Cell Carcinoma Cells. Front. Pharmacol. 2018, 9, 820. View Source
- [2] PMC Table 5. Molecules 2018, 23(8), 1837. Curcumin IC50 data. View Source
